molecular formula C11H20 B15077076 4-t-Pentylcyclohexene CAS No. 51874-62-5

4-t-Pentylcyclohexene

Cat. No.: B15077076
CAS No.: 51874-62-5
M. Wt: 152.28 g/mol
InChI Key: QHNHBWFHTRVZPZ-UHFFFAOYSA-N
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Description

It is a derivative of cyclohexene, where a tert-pentyl group is attached to the fourth carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-t-Pentylcyclohexene can be synthesized through the alkylation of cyclohexene with tert-pentyl halides under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the tert-pentyl carbocation, which then reacts with cyclohexene to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-t-Pentylcyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-t-Pentylcyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-t-Pentylcyclohexene depends on the specific reaction or applicationThis stabilization effect facilitates various transformations, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Cyclohexene: The parent compound, lacking the tert-pentyl group.

    4-t-Butylcyclohexene: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

    4-t-Amylcyclohexene: Similar structure but with a tert-amyl group.

Uniqueness: 4-t-Pentylcyclohexene is unique due to the presence of the tert-pentyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted cyclohexenes. These effects influence the compound’s reactivity and stability, making it valuable in specific synthetic applications .

Properties

CAS No.

51874-62-5

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexene

InChI

InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3

InChI Key

QHNHBWFHTRVZPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC=CC1

Origin of Product

United States

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